
2-(Butan-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)-1,3,2-dioxaborolane is an organoboron compound characterized by a boron atom bonded to two oxygen atoms and a butan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of butan-2-ol with boric acid or boron trihalides under controlled conditions. The reaction proceeds through the formation of an intermediate boronic ester, which cyclizes to form the dioxaborolane ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where butan-2-ol and boron trihalides are reacted in a solvent such as tetrahydrofuran. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Butan-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted dioxaborolanes.
Aplicaciones Científicas De Investigación
2-(Butan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a building block for the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 2-(Butan-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
2-(Butan-2-yl)-1,3,2-dioxaborinane: Similar structure but with a different ring size.
2-(Butan-2-yl)-1,3,2-dioxaborane: Similar structure but with a different substituent on the boron atom.
2-(Butan-2-yl)-1,3,2-dioxaborolane derivatives: Various derivatives with different alkyl or aryl groups.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the butan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
72824-01-2 |
|---|---|
Fórmula molecular |
C6H13BO2 |
Peso molecular |
127.98 g/mol |
Nombre IUPAC |
2-butan-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H13BO2/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3 |
Clave InChI |
BNVINKZRLJJUPO-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
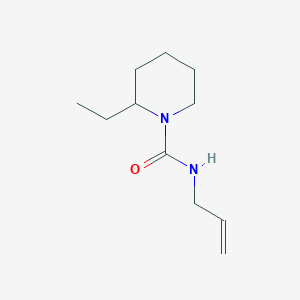
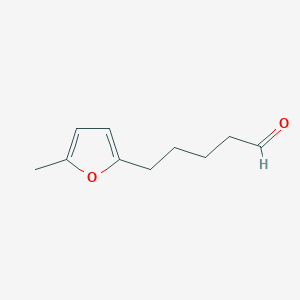
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
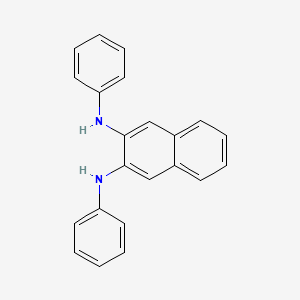
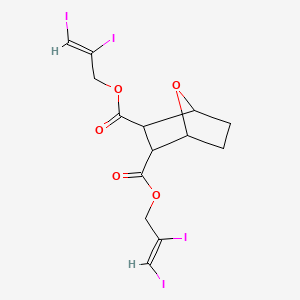
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
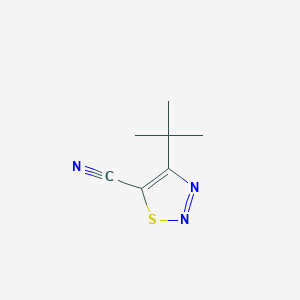
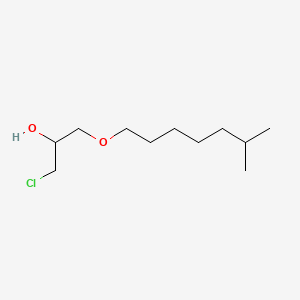

![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
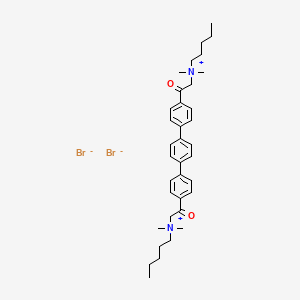
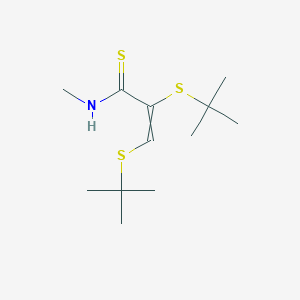
![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)
